Compound Description: Hu7691 is a potent and selective Akt inhibitor. It was developed to address the cutaneous toxicity observed with earlier Akt inhibitors by specifically targeting the Akt1 isozyme over Akt2. [] Preclinical studies demonstrate promising anti-cancer activity and an improved safety profile, leading to its Investigational New Drug (IND) application approval by the National Medical Products Administration (NMPA). [] A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to quantify Hu7691 in dog plasma for pharmacokinetic and bioavailability studies. []
Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It was identified through structure-based drug design (SBDD) efforts focusing on a unique "selectivity pocket" within PDE10A. [] This compound represents the first clinical candidate targeting PDE10A for schizophrenia treatment. []
Compound Description: This compound was synthesized through a condensation reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine. [] Its structure was confirmed by X-ray diffraction and spectral analyses. [] The abstract does not mention any specific biological activity for this compound.
Compound Description: NT-0249 is a potent and selective NLRP3 inflammasome inhibitor. [] Preclinical studies demonstrated its effectiveness in reducing inflammatory biomarkers in cellular and mouse models of inflammation, including a cryopyrin-associated periodic syndrome (CAPS) model. []
Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) currently in early clinical development. [] It targets the RAS/RAF/MEK/ERK signaling cascade, a pathway often activated in cancers with BRAF or RAS mutations. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.